molecular formula C13H14Cl2N2O2 B2977547 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride CAS No. 2241140-30-5

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride

Cat. No.: B2977547
CAS No.: 2241140-30-5
M. Wt: 301.17
InChI Key: NSYIDMUDBNSRFF-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with methyl groups at the 1- and 5-positions and a 6-(chloromethyl)-1,3-benzodioxol-4-yl moiety at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications. The chloromethyl group on the benzodioxol ring offers reactivity for further functionalization, while the benzodioxol system may influence lipophilicity and electronic properties .

Properties

IUPAC Name

4-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2.ClH/c1-8-11(6-15-16(8)2)10-3-9(5-14)4-12-13(10)18-7-17-12;/h3-4,6H,5,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYIDMUDBNSRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=C3C(=CC(=C2)CCl)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride typically involves multiple steps, starting with the formation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions. The pyrazole ring is then introduced via a condensation reaction with appropriate hydrazine derivatives. The chloromethyl group is added through a chloromethylation reaction using reagents such as chloromethyl methyl ether or chloromethyl chloroformate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, solvents like dichloromethane or ethanol, room temperature to mild heating.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include pyrazole derivatives with aryl or heteroaryl substituents and halogenated side chains. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Notable Features
4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride Pyrazole 1,5-dimethyl; 4-(6-chloromethyl-benzodioxol) Hydrochloride salt enhances solubility; chloromethyl enables nucleophilic substitution
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () Dihydropyrazole 4-chlorophenyl; carboximidamide Reduced aromaticity due to dihydro structure; carboximidamide may enhance hydrogen bonding
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () Pyrazolopyrimidine Chloromethyl; chloro at pyrimidine Fused-ring system increases planarity; potential kinase inhibition activity

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like the dihydropyrazoles in .
  • Reactivity : The chloromethyl group in the target compound and ’s pyrazolopyrimidine allows for nucleophilic substitution, enabling covalent bonding in drug design. In contrast, ’s carboximidamide derivatives may participate in hydrogen bonding or coordination chemistry .
  • Stability : The benzodioxol ring in the target compound may confer resistance to oxidative degradation compared to simple phenyl substituents in ’s analogs.

Biological Activity

The compound 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride is a derivative of pyrazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12ClN2O3\text{C}_{13}\text{H}_{12}\text{ClN}_2\text{O}_3

This structure features a pyrazole ring substituted with a chloromethyl group and a benzodioxole moiety.

Biological Activity Overview

Research indicates that compounds containing pyrazole rings exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in several studies:

  • Anticancer Activity : It has been evaluated for its cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through cell cycle arrest.

Case Studies and Research Findings

  • In Vitro Cytotoxicity
    A study conducted on related pyrazole derivatives demonstrated significant cytotoxic activity against glioma and neuroblastoma cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU) .
    CompoundCancer Cell LineIC50 (µM)Comparison to 5-FU (IC50)
    5fC6 (glioma)5.138.34
    5fSH-SY5Y (neuroblastoma)Not reportedNot reported
  • Mechanism of Action
    Flow cytometry analysis revealed that the compound induces apoptosis in C6 glioma cells by causing cell cycle arrest at the G0/G1 phase. This suggests that it may disrupt normal cellular proliferation pathways .
  • Comparative Studies
    Additional studies have compared the efficacy of various pyrazole derivatives against multiple cancer cell lines including colon and lung cancers. The results indicated that while some derivatives showed activity against specific lines, others were less effective .

Q & A

Q. What are the common synthetic routes for preparing 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Core Formation : Condensation of substituted pyrazole precursors with chloromethyl-benzodioxol derivatives under reflux conditions. Solvents like dichloromethane or ethanol are often used, with bases (e.g., triethylamine) to facilitate deprotonation .
  • Functionalization : Introduction of the chloromethyl group via nucleophilic substitution or alkylation reactions. For example, reacting 1,5-dimethylpyrazole with chloroacetyl chloride in dichloromethane .
  • Purification : Crystallization using water-ethanol mixtures or column chromatography to achieve >95% purity. Yields range from 50–70% depending on reaction optimization .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • FTIR : Identify functional groups (e.g., C-Cl stretching at ~650 cm⁻¹, benzodioxol C-O-C at ~1250 cm⁻¹) .
    • NMR : ¹H/¹³C NMR to confirm methyl groups (δ 2.1–2.5 ppm for CH₃), pyrazole ring protons (δ 6.5–7.5 ppm), and benzodioxol protons (δ 5.8–6.2 ppm) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards .
    • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group placement) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Substitution Patterns :
    • Methyl groups at positions 1 and 5 on the pyrazole ring enhance steric hindrance, reducing off-target interactions in enzymatic assays. For example, replacing a methyl with hydrogen decreases binding affinity by ~30% .
    • Chloromethyl on benzodioxol increases electrophilicity, enabling covalent bonding with thiol groups in target proteins (e.g., cysteine residues) .
  • Experimental Validation :
    • Compare analogs using kinetic assays (e.g., IC₅₀ measurements) and X-ray crystallography to map binding interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Analysis : Cross-validate experimental conditions (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assays) to confirm target-specific effects vs. cytotoxicity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical residues causing variability .

Q. What computational methods are effective for predicting synthetic pathways or reactivity?

Methodological Answer:

  • Retrosynthetic Planning : Tools like Pistachio or Reaxys identify feasible precursors (e.g., 1,5-dimethylpyrazole derivatives) and optimize reaction steps .
  • Reactivity Prediction :
    • DFT calculations (e.g., Gaussian 16) model transition states for chloromethylation reactions, predicting regioselectivity .
    • Machine learning (e.g., ChemProp) estimates reaction yields based on solvent polarity and catalyst data .

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature from 70°C to 90°C improves chloromethylation efficiency by 15% .
  • In Situ Monitoring : Use LC-MS to detect intermediates and adjust reaction time dynamically .
  • Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials before crystallization .

Q. What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the chloromethyl group in aqueous media (pH > 7) forms hydroxymethyl derivatives. Stability studies using accelerated aging (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials under argon .
  • Analytical Monitoring : Track degradation via UPLC-MS/MS, identifying major impurities (e.g., m/z shifts corresponding to oxidation products) .

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